molecular formula C42H44N2O6S B028825 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene CAS No. 1159977-58-8

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

Cat. No. B028825
M. Wt: 704.9 g/mol
InChI Key: ZIQUILNLPRCFRB-UHFFFAOYSA-N
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Description

Raloxifene and its derivatives, including “7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene,” belong to a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). They exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus tissues. This dual action makes them subjects of interest in medicinal chemistry, particularly for their potential in treating conditions like osteoporosis and breast cancer without the side effects associated with estrogen therapy (Palkowitz et al., 1997).

Synthesis Analysis

The synthesis of raloxifene derivatives, including the specific moiety , typically involves complex organic reactions, such as nucleophilic aromatic substitution and solvent-free conditions to achieve high yields. A solvent-free synthesis described for raloxifene via piperidine nucleophilic substitution highlights the efficiency of these methods for industrial production (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of raloxifene hydrochloride reveals a dihedral angle between the phenol ring and the benzo[b]thiophene system, indicating the spatial arrangement that contributes to its biological activity. The piperidine ring, often present in such compounds, adopts an almost perfect chair conformation, essential for its interaction with the estrogen receptor (Vega et al., 2001).

Chemical Reactions and Properties

Raloxifene and its derivatives undergo various chemical reactions, including nucleophilic substitutions and halogen-tritium exchange, to produce radiolabelled compounds for pharmacological studies. These processes are crucial for understanding the compound's mechanism of action and for developing more potent SERMs (Dodge et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of raloxifene derivatives are significant for their formulation and bioavailability. The crystal structure analysis provides insights into the intermolecular hydrogen bonds that lead to the formation of a stable molecular configuration, which is vital for its pharmacological efficacy (Vega et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards estrogen receptors and antagonistic potency against estrogen in uterine tissue, define the therapeutic potential of raloxifene derivatives. Structural modifications can significantly affect these properties, highlighting the importance of detailed chemical analysis in the development of SERMs (Palkowitz et al., 1997).

Scientific Research Applications

  • Chemoprevention of Breast Cancer : Arzoxifene, a derivative of raloxifene, has been shown to be a potent estrogen antagonist in mammary and uterine tissue, suggesting its potential in the prevention of mammary cancer. It does not have the uterotrophic effects of tamoxifen, indicating a lower risk of endometrial carcinoma development (Suh et al., 2001).

  • Selective Estrogen Receptor Modulator (SERM) Properties : Studies have highlighted that modifications to raloxifene enhance its potency as an estrogen antagonist, particularly in breast and uterine tissues, while maintaining agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).

  • Bone Density and Cholesterol Management : Raloxifene and its derivatives have been studied for their effects on bone density and serum cholesterol levels, showing potential therapeutic benefits in these areas without significant uterine effects (Black et al., 1994).

  • Interaction with Bone Matrix : Research on raloxifene's interaction with the bone matrix has revealed that it specifically interacts with the organic component of bone tissue, potentially improving mechanical properties of bone (Bivi et al., 2016).

  • Antitumor Properties of Derivatives : Organometallic derivatives of benzo[b]thiophene, inspired by the structure of raloxifene, have been synthesized with potential antitumor properties, aiming to improve therapeutic properties of the drug (Ferreira et al., 2009).

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUILNLPRCFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151254
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

CAS RN

1159977-58-8
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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